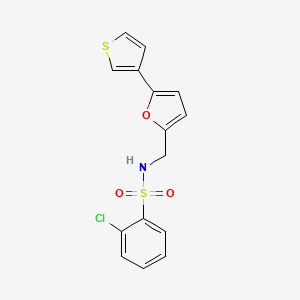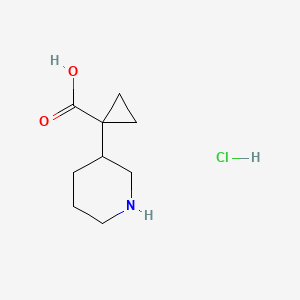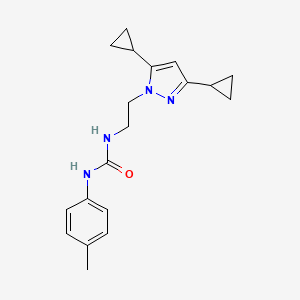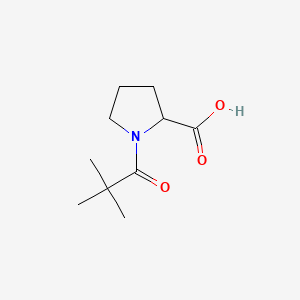![molecular formula C29H30N6O4S2 B2436729 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 362506-15-8](/img/structure/B2436729.png)
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C29H30N6O4S2 and its molecular weight is 590.72. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Some studies have synthesized derivatives that exhibited potential antimicrobial activity. For instance, novel thiazolidin-4-one derivatives have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating significant activity which suggests their utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Anticonvulsant Activity
Alkanamide derivatives bearing heterocyclic rings like 1,2,4-triazole have been synthesized and their anticonvulsant activity evaluated. The findings indicated that certain structural modifications lead to compounds with superior anticonvulsant activity, highlighting the potential of these compounds in treating convulsive disorders (Tarikogullari, Kilic Fatma, Erol, & Pabuccuoglu, 2010).
Anticancer and Pharmacological Applications
Research into heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles, has focused on their computational and pharmacological evaluation for toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. These studies reveal the therapeutic potential of these compounds across various domains, including oncology and pain management (Faheem, 2018).
Enzyme Inhibition for Cancer Therapy
The design, synthesis, and pharmacological evaluation of specific enzyme inhibitors, such as glutaminase inhibitors, have demonstrated significant potential in attenuating the growth of cancer cells. This research path offers promising avenues for developing targeted cancer therapies with improved molecular properties (Shukla et al., 2012).
Hybrid Molecule Synthesis for Anticancer Properties
The pharmacophore hybridization approach has been applied to design drug-like small molecules with anticancer properties, demonstrating the synthesis of novel compounds with significant in vitro anticancer activity. This innovative approach underlines the importance of hybrid molecules in cancer drug discovery (Yushyn, Holota, & Lesyk, 2022).
properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O4S2/c1-34-25(17-30-26(36)15-19-9-5-4-6-10-19)31-32-29(34)41-18-27(37)35-22(16-21(33-35)24-13-8-14-40-24)20-11-7-12-23(38-2)28(20)39-3/h4-14,22H,15-18H2,1-3H3,(H,30,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJQVMLOXKOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)
![2-Cyclopropyl-5-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2436655.png)
![3-(3,4-dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2436656.png)

![4-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2436658.png)
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2436660.png)

![1-(6-ethylbenzo[d]thiazol-2-yl)-5-(2-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2436662.png)


![4,4,4-trifluoro-3-oxo-N-[3-(trifluoromethyl)phenyl]-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2436666.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)